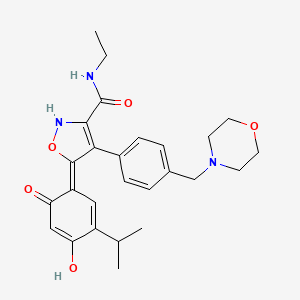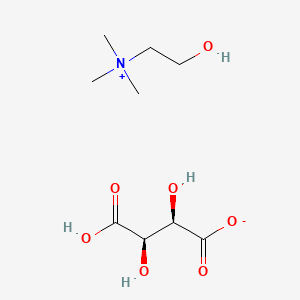![molecular formula C35H32FN5O4S2 B8055303 2-[8-(1,3-苯并噻唑-2-基氨基甲酰基)-3,4-二氢异喹啉-2(1h)-基]-5-(3-{4-[3-(二甲氨基)丙-1-炔-1-基]-2-氟苯氧基}丙基)-1,3-噻唑-4-羧酸](/img/structure/B8055303.png)
2-[8-(1,3-苯并噻唑-2-基氨基甲酰基)-3,4-二氢异喹啉-2(1h)-基]-5-(3-{4-[3-(二甲氨基)丙-1-炔-1-基]-2-氟苯氧基}丙基)-1,3-噻唑-4-羧酸
描述
2-[8-(1,3-Benzothiazol-2-Ylcarbamoyl)-3,4-Dihydroisoquinolin-2(1h)-Yl]-5-(3-{4-[3-(Dimethylamino)prop-1-Yn-1-Yl]-2-Fluorophenoxy}propyl)-1,3-Thiazole-4-Carboxylic Acid is a useful research compound. Its molecular formula is C35H32FN5O4S2 and its molecular weight is 669.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[8-(1,3-Benzothiazol-2-Ylcarbamoyl)-3,4-Dihydroisoquinolin-2(1h)-Yl]-5-(3-{4-[3-(Dimethylamino)prop-1-Yn-1-Yl]-2-Fluorophenoxy}propyl)-1,3-Thiazole-4-Carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-(1,3-Benzothiazol-2-Ylcarbamoyl)-3,4-Dihydroisoquinolin-2(1h)-Yl]-5-(3-{4-[3-(Dimethylamino)prop-1-Yn-1-Yl]-2-Fluorophenoxy}propyl)-1,3-Thiazole-4-Carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
向精神、抗炎和细胞毒活性:含有苯并噻唑部分的化合物已证明在体内具有向精神活性,在体内具有抗炎活性,在体外具有细胞毒活性。它们表现出镇静作用、抗炎作用、对肿瘤细胞系的选择性细胞毒性和抗菌作用 (Zablotskaya 等人,2013)。
抗肿瘤活性:另一项涉及苯并噻唑衍生物的研究显示出针对各种细胞系的抗肿瘤活性,其中特定化合物表现出显着的细胞毒性 (Eshghi 等人,2019)。
缓蚀:苯并噻唑衍生物已被合成用于研究其在酸性溶液中对钢的缓蚀作用,显示出高抑制效率和稳定性 (Hu 等人,2016)。
荧光研究和寡脱氧核苷酸的杂交:某些基于苯并噻唑的荧光团已被合成用于比较荧光研究,并显示出在核苷和寡脱氧核苷酸中标记的潜力 (Singh 和 Singh,2007)。
抗菌和抗癌评估:一项针对 N-[4-(1,3-苯并噻唑-2-基氨基甲酰基)苯基]吡嗪-2-甲酰胺的研究揭示了对各种细菌和 MDA-MB-231 乳腺癌细胞的抗菌、抗真菌和抗癌活性 (Senthilkumar 等人,2021)。
抗惊厥评估:苯并噻唑基氨基甲酰基的衍生物已被评估其抗惊厥作用,在各种癫痫模型中显示出有效的疗效,并提示涉及 GABA 和 AMPA 受体的机制 (Malik 等人,2013)。
作用机制
Target of Action
A-1155463 is a highly potent and selective inhibitor of BCL-XL . BCL-XL is a member of the BCL-2 family of proteins, which are key regulators of apoptosis, a process of programmed cell death . The compound shows picomolar binding affinity to BCL-XL, and over 1000-fold weaker binding to other related proteins such as BCL-2, BCL-W, and MCL-1 .
Mode of Action
A-1155463 works by binding to BCL-XL and disrupting its interaction with pro-apoptotic proteins like BIM . This disruption frees the pro-apoptotic proteins, allowing them to initiate the process of apoptosis, leading to cell death . This mechanism is particularly effective in cells that are dependent on BCL-XL for survival .
Biochemical Pathways
The primary biochemical pathway affected by A-1155463 is the apoptosis pathway . By inhibiting BCL-XL, A-1155463 disrupts the balance of pro- and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis . This can lead to the death of cancer cells that are dependent on BCL-XL for survival .
Result of Action
The primary result of A-1155463’s action is the induction of apoptosis in BCL-XL-dependent cells . This can lead to significant reductions in tumor growth in preclinical models . For instance, in a study involving mantle cell lymphoma, the combination of A-1155463 and another BCL-2 inhibitor, Venetoclax, showed significantly enhanced anti-lymphoma activity .
Action Environment
The efficacy of A-1155463 can be influenced by various environmental factors. For example, the upregulation of BCL-XL in response to treatment with other drugs can increase the effectiveness of A-1155463 . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH, although specific details would require further investigation.
属性
IUPAC Name |
2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-[4-[3-(dimethylamino)prop-1-ynyl]-2-fluorophenoxy]propyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCFODXNRVBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CC1=CC(=C(C=C1)OCCCC2=C(N=C(S2)N3CCC4=C(C3)C(=CC=C4)C(=O)NC5=NC6=CC=CC=C6S5)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32FN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does A-1155463 interact with BCL-XL and what are the downstream consequences?
A1: A-1155463 binds with picomolar affinity to the BH3-binding groove of BCL-XL. [ [] ] This binding prevents BCL-XL from sequestering pro-apoptotic proteins like BAK and BAX, ultimately leading to the activation of the mitochondrial apoptotic pathway. [ [, , ] ] This cascade culminates in caspase activation and programmed cell death. [ [, , ] ]
Q2: What is the molecular formula and weight of A-1155463?
A2: The molecular formula of A-1155463 is C34H31FN6O4S2, and its molecular weight is 666.8 g/mol.
Q3: Is there any spectroscopic data available for A-1155463?
A3: While the provided research papers don't delve into detailed spectroscopic data, they do confirm its structural characterization through X-ray crystallography, revealing key interactions within the BCL-XL binding pocket. [ [, , ] ]
Q4: Has the performance of A-1155463 been evaluated under various conditions?
A4: The provided research primarily focuses on the biological activity and in vitro/in vivo efficacy of A-1155463. Information regarding its material compatibility and stability under diverse conditions is not explicitly addressed.
Q5: Does A-1155463 exhibit any catalytic properties?
A5: A-1155463 functions as an inhibitor, specifically targeting BCL-XL. There is no evidence suggesting it possesses catalytic properties.
Q6: Have computational methods been employed in the development or study of A-1155463?
A6: Yes, structure-based drug design, guided by X-ray crystallography, played a significant role in the development of A-1155463. [ [, , ] ] This approach optimized the compound's interactions within the BCL-XL binding pocket, enhancing its potency and selectivity. Quantitative systems pharmacology (QSP) modeling has also been used to simulate the response of virtual tumors to A-1155463, offering insights into its efficacy and potential resistance mechanisms. [ [] ]
Q7: How do structural modifications of A-1155463 affect its activity, potency, and selectivity?
A7: Research highlights that introducing sp3-rich moieties within the A-1155463 scaffold enhances its interaction with the P4 pocket of BCL-XL, improving potency and selectivity. [ [] ] Additionally, rigidifying the pharmacophore contributes to increased activity. [ [] ] These findings underscore the importance of specific structural features for optimal BCL-XL inhibition.
Q8: What is known about the stability of A-1155463 and are there strategies to improve its formulation?
A8: The provided research primarily focuses on the biological activity of A-1155463. Specific details regarding its stability under various conditions or formulation strategies to enhance its solubility or bioavailability are not extensively discussed.
Q9: In which models has A-1155463 shown efficacy?
A9: A-1155463 demonstrates potent in vitro activity against a range of cancer cell lines, including lymphoma, leukemia, myeloma, and small cell lung cancer, especially those dependent on BCL-XL for survival. [ [, , , , , , , , , ] ] In vivo studies using xenograft models further confirm its efficacy in inhibiting tumor growth, particularly in combination with other agents. [ [, , , , , , ] ]
Q10: What are the known resistance mechanisms to A-1155463?
A10: Research indicates that upregulation of other anti-apoptotic proteins, particularly MCL-1, can contribute to resistance to A-1155463. [ [, , ] ] Combining A-1155463 with MCL-1 inhibitors shows promise in overcoming this resistance. [ [, , , ] ] Additionally, high BCL-XL expression in platelets underlies its on-target toxicity. [ [, ] ]
Q11: Does cross-resistance exist between A-1155463 and other BCL-2 family inhibitors?
A11: Cross-resistance is a concern with BH3 mimetics. Cells resistant to venetoclax, a BCL-2 selective inhibitor, often exhibit increased MCL-1 or BCL-XL expression, rendering them less sensitive to A-1155463. [ [, , ] ] Combining inhibitors targeting different BCL-2 family members is a strategy to overcome this challenge. [ [, , , , , , ] ]
Q12: Are there strategies for improving the delivery of A-1155463 or biomarkers to predict its efficacy?
A12: While the provided research doesn't delve into specific drug delivery strategies for A-1155463, it highlights the potential of BCL-XL expression as a biomarker for predicting sensitivity to the drug. [ [, , , ] ]
Q13: What analytical methods are used to characterize and quantify A-1155463?
A13: The research papers primarily focus on the biological effects of A-1155463. Details regarding specific analytical methods for its characterization, quantification, or quality control are not extensively provided.
Q14: Is there information on the environmental impact, solubility, or immunological responses associated with A-1155463?
A14: As a preclinical research compound, detailed information regarding these aspects of A-1155463 is not readily available in the provided research papers.
Q15: What are the key milestones in the development of A-1155463 and its potential for cross-disciplinary applications?
A15: Key milestones include its discovery through NMR fragment screening and structure-based optimization, demonstrating its potency and selectivity for BCL-XL. [ [] ] The identification of BCL-XL as a therapeutic target in various cancers and the development of A-1155463 represents a significant advance. Its application extends beyond oncology, showing promise as a senolytic agent by selectively eliminating senescent cells. [ [, ] ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B8055252.png)

![9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B8055257.png)


![4-[4-[(2R)-2-amino-3-hydroxypropyl]-2-iodophenoxy]-2,6-diiodophenol](/img/structure/B8055271.png)

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(hydroxymethyl)phenyl]borinic acid](/img/structure/B8055288.png)
![N-[(3E)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B8055295.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1,5-dihydroxy-2-[[(2S)-1-hydroxy-2-[[1-hydroxy-2-[[(2S)-1-hydroxy-2-(1-hydroxyhexadecylideneamino)-4-methylsulfanylbutylidene]amino]ethylidene]amino]-3-(4-hydroxyphenyl)propylidene]amino]-5-iminopentylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylsulfanylbutylidene]amino]-1,3-dihydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-methylpentanoic acid](/img/structure/B8055304.png)

![4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B8055317.png)